Clinical Non-Inferiority with a Simplified Once-Daily Regimen: Phase 3 Data vs. Valacyclovir
In a randomized, double-blind, phase 3 study in 751 Japanese patients with herpes zoster, amenamevir 400 mg administered once daily (QD) for 7 days was demonstrated to be non-inferior to valacyclovir 1000 mg administered three times daily (TID, 3000 mg total daily dose) [1]. The primary endpoint, the proportion of patients with cessation of new lesion formation by day 4, was 81.1% for amenamevir 400 mg versus 75.1% for valacyclovir [1]. This outcome was achieved with a 7-fold lower daily pill burden (1 tablet QD vs. 3 tablets TID) [1].
| Evidence Dimension | Clinical Efficacy: Day 4 Cessation of New Lesion Formation |
|---|---|
| Target Compound Data | 81.1% (197/243 patients) |
| Comparator Or Baseline | Valacyclovir: 75.1% (184/245 patients) |
| Quantified Difference | Absolute difference: +6.0% |
| Conditions | Randomized, double-blind, controlled trial; immunocompetent Japanese patients with herpes zoster; treatment initiated within 72 hours of rash onset. |
Why This Matters
This data justifies the procurement of amenamevir for studies focused on treatment adherence or simplified dosing regimens, as it provides equivalent clinical efficacy to the standard-of-care with a significantly reduced dosing frequency.
- [1] Kawashima M, et al. Amenamevir, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study. J Dermatol. 2017;44(11):1219–1227. View Source
